molecular formula C15H22O2 B14783827 Costic acid; Costus acid

Costic acid; Costus acid

Cat. No.: B14783827
M. Wt: 234.33 g/mol
InChI Key: UJQGVDNQDFTTLZ-SSDMNJCBSA-N
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Description

Beta-Costic acid: is a sesquiterpene phytoalexin, a type of naturally occurring compound that plants produce in response to pathogen attackThe IUPAC name for beta-Costic acid is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid .

Preparation Methods

Beta-Costic acid can be synthesized via the allylic oxidation of beta-selinene, a component found in celery seed oil . This method is concise and efficient, making it suitable for gram-scale production. The reaction conditions typically involve the use of oxidizing agents to convert beta-selinene into beta-Costic acid. Industrial production methods may vary, but the allylic oxidation route is one of the most documented and efficient methods available .

Chemical Reactions Analysis

Beta-Costic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which beta-Costic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its acaricidal activity against Varroa destructor is believed to involve disruption of the mite’s cellular processes. Similarly, its antitrypanosomal activity may involve interference with the metabolic pathways of Trypanosoma cruzi .

Comparison with Similar Compounds

Beta-Costic acid is often compared with other sesquiterpene phytoalexins, such as alpha-Costic acid and beta-Selinene. While alpha-Costic acid also exhibits significant acaricidal activity, beta-Costic acid is unique in its dual activity against both Varroa destructor and Trypanosoma cruzi . Other similar compounds include eudesmane sesquiterpenoids, which share a similar structural framework but may differ in their specific biological activities .

Conclusion

Beta-Costic acid is a versatile and biologically active compound with significant potential in various scientific fields. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a compound of great interest for further research and development.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12?,13?,15-/m1/s1

InChI Key

UJQGVDNQDFTTLZ-SSDMNJCBSA-N

Isomeric SMILES

C[C@]12CCCC(=C)C1CC(CC2)C(=C)C(=O)O

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O

Origin of Product

United States

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